molecular formula C10H14ClNO B2744205 2,3,4,5-Tetrahydro-1H-1-benzazepin-6-ol;hydrochloride CAS No. 2411270-28-3

2,3,4,5-Tetrahydro-1H-1-benzazepin-6-ol;hydrochloride

カタログ番号: B2744205
CAS番号: 2411270-28-3
分子量: 199.68
InChIキー: MYFKUVXBOCJDKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,5-Tetrahydro-1H-1-benzazepin-6-ol hydrochloride is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene moiety, with a hydroxyl group at position 6 and a hydrochloride salt. Benzazepines are pharmacologically significant due to their structural versatility, enabling interactions with neurotransmitter receptors, ion channels, and enzymes. Its structural analogs, such as benazepril hydrochloride (a cardiovascular drug) and other tetrahydrobenzazepine derivatives, are better documented, allowing inferences about its properties .

特性

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-10-6-3-5-9-8(10)4-1-2-7-11-9;/h3,5-6,11-12H,1-2,4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRUDNYOXHDJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C(=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reaction Conditions and Workflow

The diene substrate (Formula II) is dissolved in toluene or dichloromethane at a substrate-to-solvent ratio of 1:150–1:75 (w/w). The catalyst (0.5–2 mol%) is introduced under inert conditions, and the mixture is stirred at 40–60°C for 12–24 hours. Post-reaction, the crude product is purified via acid-base extraction:

  • The mixture is acidified to pH 2–3 with hydrochloric acid, extracting the protonated amine into the aqueous phase.
  • The aqueous layer is basified to pH 12.7 using sodium hydroxide, liberating the free base.
  • Extraction with dichloromethane or toluene, followed by solvent evaporation, yields the free base.

Hydrochloride Salt Formation

The free base is dissolved in ethanol-water (3:1) and treated with concentrated HCl to pH 4–5. Crystallization at 0°C affords the hydrochloride salt in >85% purity. Nuclear magnetic resonance (NMR) data for analogous compounds (δC 25.27–142.24 ppm) and mass spectrometry (m/z 251 [M⁺]) confirm structural fidelity.

Dieckman Condensation for Cyclization

The Chinese patent CN103012266A outlines a Dieckman condensation strategy to form the benzazepine core. This method is favored for its operational simplicity and reduced step count.

Reaction Sequence

  • Alkylation : Methyl 2-amido-5-chlorobenzoate reacts with ethyl 4-bromobutyrate in aprotic solvents (e.g., THF) at −20°C in the presence of NaH as a base.
  • Cyclization : The intermediate undergoes intramolecular ester-amide condensation at 80–100°C, forming the lactam ring.
  • Hydrolysis : The lactam is hydrolyzed with aqueous HCl to yield 7-chloro-5-oxo-tetrahydrobenzazepine.

Adaptation for Hydroxyl Group Introduction

To synthesize the 6-hydroxy derivative, the chloro substituent in the precursor is replaced with a protected hydroxyl group (e.g., tert-butyldimethylsilyl ether). After cyclization, the protecting group is removed via fluoride-mediated desilylation (e.g., TBAF in THF), yielding the free hydroxyl. Acidification with HCl generates the hydrochloride salt.

Protection-Deprotection-Mediated Synthesis

Supplementary data from Organic & Biomolecular Chemistry highlight the use of silyl and carbamate protecting groups to enhance reaction control.

Stepwise Synthesis

  • Silyl Protection : Phthalide derivatives are treated with tert-butyldimethylsilyl chloride in dichloromethane, forming silyl-protected intermediates (e.g., Compound 6 in Ref).
  • Amide Formation : N-Methoxy-N-methylhydroxylamine hydrochloride is coupled with the silylated intermediate using trimethylaluminum, yielding Weinreb amides.
  • Reductive Amination : Sodium triacetoxyborohydride mediates reductive amination between benzaldehyde and tetrahydrobenzazepine precursors, introducing substituents at the 2-position.

Deprotection and Salt Formation

The silyl group is cleaved with tetrabutylammonium fluoride, and the resulting alcohol is treated with HCl gas in ether to precipitate the hydrochloride salt. Yields range from 60–75%, with impurities removed via recrystallization from methanol.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Purity
Ring-Closing Metathesis Ruthenium catalyst, HCl, NaOH 40–60°C, inert atmosphere 68–75% >85%
Dieckman Condensation NaH, ethyl 4-bromobutyrate, TBAF −20°C to 100°C 55–65% 80–90%
Protection-Deprotection TBDMSCl, trimethylaluminum, TBAF Room temperature 60–75% 70–85%

Advantages and Limitations :

  • RCM offers high regioselectivity but requires expensive catalysts and rigorous metal removal.
  • Dieckman Condensation is step-efficient but struggles with electron-deficient substrates.
  • Protection-Deprotection ensures functional group tolerance but adds synthetic steps.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): Peaks at δ 1.25–1.40 (m, 2H, CH₂), δ 2.70–3.10 (m, 4H, CH₂N), δ 6.80–7.20 (m, 3H, aromatic).
  • ¹³C NMR : Signals at δ 25.27 (silyl CH₃), δ 126.99–142.24 (aromatic carbons), δ 59.98 (C-OH).
  • MS (EI) : m/z 251 [M⁺], 145 [C₈H₉O₂].

Purity Optimization

Recrystallization from methanol-ether (1:3) removes residual catalysts and byproducts, achieving >95% purity for pharmaceutical use.

化学反応の分析

Types of Reactions

2,3,4,5-Tetrahydro-1H-1-benzazepin-6-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its pharmacological properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

Neuropharmacology

2,3,4,5-Tetrahydro-1H-1-benzazepin-6-ol;hydrochloride has been investigated for its neuropharmacological effects. Studies indicate that compounds within the benzazepine class can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation has implications for treating neuropsychiatric disorders such as schizophrenia and depression.

Case Study: Dopamine Receptor Interaction

Research conducted by Smith et al. (2020) demonstrated that derivatives of this compound exhibit selective binding to dopamine D2 receptors. This property suggests potential use in developing antipsychotic medications that target specific receptor subtypes with fewer side effects compared to traditional treatments.

Analgesic Properties

There is emerging evidence that this compound may possess analgesic properties. Preclinical studies have shown that it can alleviate pain through mechanisms involving opioid receptors.

Data Table: Analgesic Efficacy in Animal Models

StudyModelDose (mg/kg)Effect
Johnson et al., 2021Rat Model of Pain10Significant reduction in pain response
Lee et al., 2022Mouse Model of Inflammation5Decreased inflammatory pain

Synthesis of Novel Therapeutics

The compound serves as a precursor for synthesizing various bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological activity or reduce toxicity.

Synthesis Example

A synthetic pathway developed by Chen et al. (2023) involves the alkylation of this compound to produce derivatives with improved selectivity for serotonin receptors.

Drug Development Platforms

The compound is utilized in drug development platforms aimed at creating targeted therapies for complex diseases such as cancer and neurodegenerative disorders.

作用機序

The mechanism of action of 2,3,4,5-Tetrahydro-1H-1-benzazepin-6-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, benzazepine derivatives are known to interact with dopamine receptors, potentially acting as antagonists or agonists. This interaction can modulate various signaling pathways, leading to changes in cellular responses .

類似化合物との比較

Structural and Functional Group Variations

The hydroxyl group at position 6 distinguishes this compound from other benzazepine hydrochlorides. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
2,3,4,5-Tetrahydro-1H-1-benzazepin-6-ol HCl C₁₀H₁₄ClNO 199.68 (calc.) -OH at position 6 Not explicitly listed Inferred
2,3,4,5-Tetrahydro-1H-benzo[c]azepine HCl C₁₀H₁₄ClN 183.68 No hydroxyl group 17724-36-6
(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol HCl C₉H₁₂ClNO 197.66 Methanol group, oxazepine ring 1332531-44-8
6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine C₂₀H₂₃ClNO₂ 376.86 Cl, dimethoxy, methoxyphenyl groups 88764-14-1

Key Observations :

  • Ring Modifications : The oxazepine variant (CAS 1332531-44-8) replaces a carbon with oxygen, altering electron distribution and hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Solubility and Stability
  • Hydrochloride Salts : Most benzazepine derivatives are formulated as hydrochlorides to enhance solubility. For example, benazepril hydrochloride (CAS 86541-74-4) exhibits high water solubility due to its ionic nature .
  • Impact of Substituents : The methoxy and chlorine groups in CAS 88764-14-1 increase lipophilicity, favoring blood-brain barrier penetration, whereas the hydroxyl group in the target compound may limit this .
Spectroscopic Profiles
  • UV/FTIR Analysis : Structural analogs like lecarnidipine hydrochloride () and tapentadol hydrochloride () show characteristic UV absorbance and FTIR peaks for aromatic rings, amines, and chloride ions. The hydroxyl group in the target compound would introduce O-H stretching vibrations (~3200–3600 cm⁻¹) in FTIR .

Toxicity and Regulatory Status

  • Toxicity Data: Limited for the target compound.

生物活性

2,3,4,5-Tetrahydro-1H-1-benzazepin-6-ol; hydrochloride (CAS No. 2649322-91-6) is a compound belonging to the benzazepine class, characterized by a seven-membered ring structure containing nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and neuroscience.

The molecular formula of 2,3,4,5-tetrahydro-1H-1-benzazepin-6-ol hydrochloride is C10_{10}H14_{14}ClNO, with a molecular weight of 199.7 g/mol. Its properties include:

Property Value
CAS Number2649322-91-6
Molecular FormulaC10_{10}H14_{14}ClNO
Molecular Weight199.7 g/mol
Purity≥95%

The biological activity of this compound is largely attributed to its interaction with various molecular targets within the body. It is known to modulate the activity of specific receptors and enzymes, which can lead to significant pharmacological effects. Notably:

  • Sodium Channel Blockade : Similar benzazepine derivatives have been documented to act as sodium channel blockers, which may have implications for cardiac and neurological function.
  • Squalene Synthase Inhibition : This mechanism is relevant in cholesterol biosynthesis and could be targeted for therapeutic interventions in hyperlipidemia and related disorders.

Biological Activity

Research indicates that 2,3,4,5-tetrahydro-1H-1-benzazepin-6-ol hydrochloride exhibits a range of biological activities:

  • Antagonistic Effects : Preliminary studies suggest that derivatives of this compound may act as selective antagonists for muscarinic receptors (particularly M(3) receptors), which are involved in various physiological processes including smooth muscle contraction and glandular secretion .
  • Antiproliferative Properties : Some studies have shown that benzazepine derivatives possess antiproliferative effects on certain cancer cell lines. For instance, research on related compounds has demonstrated significant cytotoxicity against various tumor cells .
  • Neuroprotective Effects : The potential neuroprotective properties of benzazepines are under investigation, with some evidence suggesting they may mitigate neurodegenerative processes through modulation of neurotransmitter systems.

Case Studies

Several case studies highlight the biological activity of benzazepine derivatives:

Case Study 1: Muscarinic Receptor Antagonism

A study focused on the synthesis and evaluation of 5-hydroxy derivatives of tetrahydro-benzazepines found that these compounds exhibited selective antagonism at M(3) receptors with log(10)K(B) values reaching up to 7.2. This selectivity over M(2) receptors indicates potential therapeutic applications in conditions like asthma or COPD .

Case Study 2: Antiproliferative Activity

Another study evaluated various benzazepine derivatives for their ability to inhibit cell proliferation in cancer models. The results indicated that certain substitutions on the benzazepine core significantly enhanced antiproliferative activity, suggesting a structure-activity relationship that could inform future drug design .

Comparative Analysis with Related Compounds

When comparing 2,3,4,5-tetrahydro-1H-1-benzazepin-6-ol hydrochloride with other benzazepines:

Compound Biological Activity
1,2,3,4-tetrahydro-1-benzazepin-5-oneLimited receptor activity; primarily studied for structural properties.
5-methyl-4,5-dihydro-1H-benzazepinExhibits moderate muscarinic antagonism; less potent than the target compound.

Q & A

Q. What are the established synthetic pathways for 2,3,4,5-Tetrahydro-1H-1-benzazepin-6-ol Hydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amines or reductive amination of ketones, followed by HCl salt formation. For example, analogous benzazepine derivatives (e.g., Benazepril Hydrochloride) are synthesized via stereoselective routes using chiral catalysts to ensure enantiomeric purity . Recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended for purification. Purity validation requires HPLC with UV detection (λ = 210–254 nm) and comparison to pharmacopeial standards (e.g., USP/EP reference materials) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and stability?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm benzazepine ring conformation and HCl salt formation .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₁₀H₁₄ClNO expected ~223.67 g/mol) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for HCl dissociation above 150°C .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .
  • Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use controlled crystallization (e.g., slow evaporation vs. antisolvent addition) to isolate specific polymorphs. Solubility should be quantified via UV-Vis spectroscopy in DMSO, water, and ethanol at 25°C and 37°C, with rigorous drying of samples to exclude moisture effects .

Q. What strategies are recommended for elucidating the compound’s pharmacological targets given structural similarities to ACE inhibitors like Benazepril?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to angiotensin-converting enzyme (ACE) or serotonin receptors, leveraging Benazepril’s crystal structures (PDB: 1UZF) .
  • In Vitro Assays : Competitive binding studies with radiolabeled ligands (e.g., ³H-Captopril for ACE inhibition) .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites in hepatic microsomes .

Q. How can impurity profiles be rigorously analyzed to meet pharmacopeial standards for this compound?

  • Methodological Answer :
  • HPLC-DAD : Employ gradient elution (C18 column, 0.1% TFA in acetonitrile/water) to detect impurities at 0.1% threshold. Reference EP/ICH guidelines for validation .
  • Forced Degradation Studies : Expose to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products .

Q. What experimental designs are optimal for studying the compound’s stability in biological matrices during pharmacokinetic studies?

  • Methodological Answer :
  • Matrix Preparation : Spike plasma/serum with the compound and stabilize with 1% formic acid.
  • Stability Testing : Conduct short-term (24h, 4°C/RT), long-term (-80°C, 30 days), and freeze-thaw cycles. Quantify via LC-MS/MS with deuterated internal standards .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。